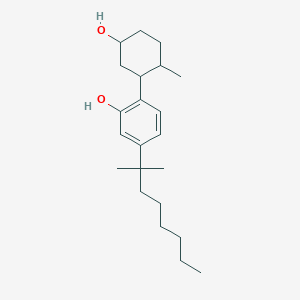
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol, also known as O-1602, is a synthetic cannabinoid. It was first synthesized in 2002 by researchers at Organon International, a pharmaceutical company. Since then, it has gained attention for its potential therapeutic applications.
Mecanismo De Acción
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol activates GPR55, which is a member of the cannabinoid receptor family. However, unlike other members of this family, such as CB1 and CB2, GPR55 is not activated by THC, the psychoactive component of cannabis. Activation of GPR55 by 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol leads to the release of calcium ions and the activation of various signaling pathways.
Efectos Bioquímicos Y Fisiológicos
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol has been shown to have a variety of biochemical and physiological effects, including the activation of GPR55, the release of calcium ions, and the activation of various signaling pathways. It has also been shown to have anti-inflammatory effects and to reduce pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol in lab experiments is that it is a synthetic compound, which means that its purity and consistency can be tightly controlled. This makes it easier to replicate experiments and to compare results across different studies. One limitation of using 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or effects.
Direcciones Futuras
There are several potential future directions for research on 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol. One area of interest is the development of drugs that target GPR55, which could be used to treat pain and inflammation. Another area of interest is the study of the physiological effects of 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol and other synthetic cannabinoids, which could provide insights into the mechanisms of pain and inflammation. Finally, there is a need for further research on the safety and toxicity of 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol and other synthetic cannabinoids, particularly in the context of long-term use.
Métodos De Síntesis
The synthesis of 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol involves several steps. The starting material is 2-methylcyclohexanone, which is reacted with methyl magnesium bromide to form a Grignard reagent. This reagent is then reacted with 2-methyloctan-2-ol to form a tertiary alcohol. The alcohol is then oxidized to form the ketone, which is reacted with phenol in the presence of a Lewis acid catalyst to form 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol.
Aplicaciones Científicas De Investigación
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol has been studied for its potential therapeutic applications, particularly in the treatment of pain. It has been shown to activate the G protein-coupled receptor GPR55, which is involved in pain signaling. 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol has also been shown to have anti-inflammatory effects.
Propiedades
Número CAS |
132296-14-1 |
|---|---|
Nombre del producto |
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol |
Fórmula molecular |
C18H30O8 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
2-(5-hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol |
InChI |
InChI=1S/C22H36O2/c1-5-6-7-8-13-22(3,4)17-10-12-19(21(24)14-17)20-15-18(23)11-9-16(20)2/h10,12,14,16,18,20,23-24H,5-9,11,13,15H2,1-4H3 |
Clave InChI |
OTPOYNIGJRTIFG-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2C)O)O |
SMILES canónico |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



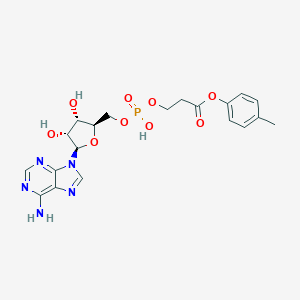
![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)
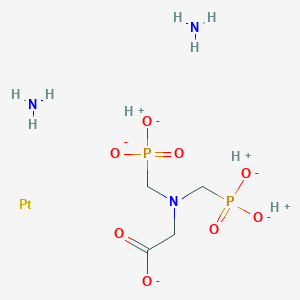
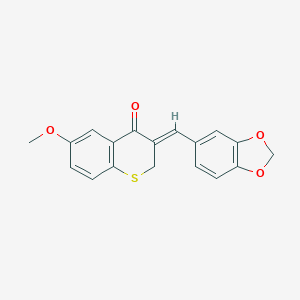
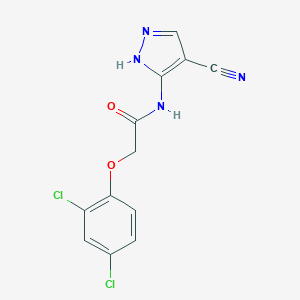
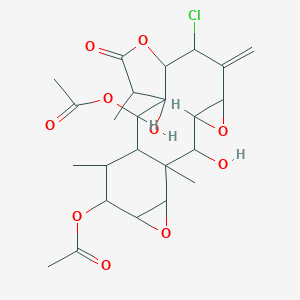
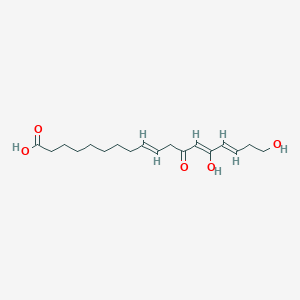
![2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B236036.png)
![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)
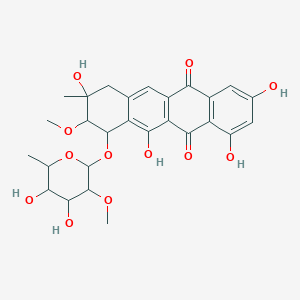

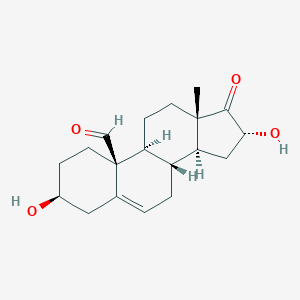
![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
